Arginine butyrate
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Overview
Description
Scientific Research Applications
HQK-1004 has several scientific research applications, including:
Chemistry: HQK-1004 is used as a research tool to study various chemical reactions and mechanisms.
Biology: The compound is used to investigate biological processes and pathways, particularly those related to viral infections.
Medicine: HQK-1004 has shown potential in the treatment of Epstein-Barr virus (EBV)-positive lymphoid malignancies and lymphoproliferative disorders.
Preparation Methods
The synthesis of HQK-1004 involves several steps, including the preparation of the mother liquor and in vivo formulation. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo formulations, the mother liquor is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) in specific proportions . Industrial production methods for HQK-1004 are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
HQK-1004 undergoes several types of chemical reactions, including:
Oxidation: HQK-1004 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: HQK-1004 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
HQK-1004 exerts its effects by inducing the expression of thymidine kinase (TK) in cells infected with Epstein-Barr virus (EBV). This induction allows the activation of co-administered antiviral prodrugs, such as ganciclovir, which target and destroy virally infected cells . The compound’s mechanism of action involves the displacement of a repressor complex from the gamma globin gene promoter, leading to increased expression of fetal hemoglobin (HbF) and prolonged erythroid survival and proliferation .
Comparison with Similar Compounds
HQK-1004 is unique in its ability to induce thymidine kinase expression and activate antiviral prodrugs. Similar compounds include:
Valganciclovir: An antiviral prodrug that is activated by thymidine kinase and used in combination with HQK-1004 for the treatment of EBV-positive malignancies.
Ganciclovir: Another antiviral prodrug that is activated by thymidine kinase and used in combination with HQK-1004.
HQK-1004 stands out due to its specific mechanism of action and its potential in treating viral-related malignancies.
Properties
CAS No. |
80407-72-3 |
---|---|
Molecular Formula |
C34H74N12O14 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid |
InChI |
InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1 |
InChI Key |
ZVEMACCDKBQNGX-KALODSIISA-N |
Isomeric SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |
Synonyms |
arginine butyrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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